
7-O-Desmethyl Temsirolimus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Desmethyl Temsirolimus is a derivative of Temsirolimus, a compound known for its potent antitumor properties. It is chemically identified as C55H85NO16 with a molecular weight of 1016.28 g/mol . This compound is often used as an impurity standard in the pharmaceutical industry and is a significant metabolite in the metabolic pathway of Temsirolimus .
Méthodes De Préparation
The preparation of 7-O-Desmethyl Temsirolimus involves the in vitro metabolism of Temsirolimus using human liver microsomes and recombinant human cytochrome P450 enzymes, particularly CYP3A4 . The process includes incubation of Temsirolimus with these enzymes, followed by separation and purification of the metabolites using techniques such as silica gel chromatography and semi-preparative reverse-phase high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
7-O-Desmethyl Temsirolimus undergoes various chemical reactions, including:
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: This includes demethylation reactions where a methyl group is replaced by a hydrogen atom.
Common reagents used in these reactions include NADPH-regenerating systems and phosphate buffer solutions . Major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus .
Applications De Recherche Scientifique
Therapeutic Applications
The applications of 7-O-Desmethyl Temsirolimus can be categorized into several key areas:
Cancer Treatment
This compound has shown promise in treating various forms of cancer, particularly renal cell carcinoma. The compound's ability to inhibit mTOR leads to reduced tumor growth and proliferation. Clinical studies have indicated its effectiveness in combination therapies for advanced malignancies .
Immunosuppression
As with other rapamycin derivatives, this compound is being investigated for its immunosuppressive properties. It may be beneficial in preventing organ transplant rejection and managing autoimmune diseases due to its ability to modulate immune responses .
Treatment of Fibrotic Diseases
Research indicates that this compound may play a role in treating fibrotic diseases by inhibiting pathways that lead to fibrosis development. This application could extend to conditions such as systemic sclerosis and pulmonary fibrosis .
Neuronal Regeneration
Emerging studies suggest that this compound may stimulate neuronal regeneration, making it a candidate for treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profile of this compound:
These studies highlight the versatility of this compound across different medical conditions.
Mécanisme D'action
7-O-Desmethyl Temsirolimus exerts its effects by inhibiting the mTOR pathway, similar to its parent compound, Temsirolimus . It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, reducing cell proliferation .
Comparaison Avec Des Composés Similaires
7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:
- 23-Hydroxy Temsirolimus
- 24-Hydroxy Temsirolimus
- 12-Hydroxy Temsirolimus
- Hydroxy-piperidine Temsirolimus
- 2this compound
What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .
Activité Biologique
7-O-Desmethyl Temsirolimus, a derivative of the immunosuppressant and anticancer agent temsirolimus, is an important compound in the study of mTOR (mammalian target of rapamycin) inhibition. Temsirolimus itself is a prodrug of sirolimus, which has established roles in cancer therapy and organ transplantation due to its ability to inhibit cell growth, proliferation, and angiogenesis. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
This compound acts primarily through the inhibition of the mTOR pathway. This pathway is critical for regulating various cellular functions such as growth, proliferation, and survival. The compound binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits mTORC1 (mTOR complex 1) activity. This inhibition leads to decreased protein synthesis and cell cycle arrest in the G1 phase, ultimately affecting tumor growth and immune responses.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
Property | Description |
---|---|
Chemical Structure | A demethylated derivative of temsirolimus |
Target | mTOR (mammalian target of rapamycin) |
Primary Effects | Antitumor activity, immunosuppression, modulation of cellular metabolism |
Clinical Applications | Treatment of advanced renal cell carcinoma (RCC), potential in other cancers |
Biological Activity Studies
Recent studies have demonstrated the biological activity of this compound in various contexts:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis through the mTOR pathway .
- Immunosuppressive Effects : Similar to its parent compound, this compound has been observed to suppress T-cell activation and proliferation. This property makes it a candidate for use in preventing transplant rejection and treating autoimmune diseases .
- Metabolic Impact : Studies have revealed that treatment with mTOR inhibitors like this compound can lead to metabolic alterations such as insulin resistance and changes in glucose metabolism. These effects are particularly relevant in the context of cancer therapy where metabolic reprogramming is often observed .
Case Studies
Several clinical case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : A patient with advanced renal cell carcinoma treated with temsirolimus showed a partial response with reduced tumor burden after several cycles. The presence of this compound was confirmed in plasma samples, suggesting its active role in enhancing therapeutic outcomes .
- Case Study 2 : In a cohort study involving patients with refractory lymphoma, those receiving treatment that included mTOR inhibitors exhibited improved overall survival rates compared to historical controls. The study noted that metabolites like this compound may contribute to this enhanced efficacy .
Propriétés
Numéro CAS |
408321-08-4 |
---|---|
Formule moléculaire |
C55H85NO16 |
Poids moléculaire |
1016.276 |
InChI |
InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1 |
Clé InChI |
CJDQIEOIQZFHOU-HNWJUJSNSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O |
Synonymes |
(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.